Methyl 2-(6-chloropyridazin-3-yl)acetate
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Overview
Description
Methyl 2-(6-chloropyridazin-3-yl)acetate: is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms. The presence of a chlorine atom at the 6-position and a methyl ester group at the 2-position of the pyridazine ring makes this compound particularly interesting for various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloropyridazin-3-yl)acetate typically involves the reaction of 6-chloropyridazine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloropyridazin-3-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or DMF.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Hydrolysis: Formation of 2-(6-chloropyridazin-3-yl)acetic acid.
Reduction: Formation of 2-(6-chloropyridazin-3-yl)ethanol or 2-(6-chloropyridazin-3-yl)ethylamine.
Scientific Research Applications
Methyl 2-(6-chloropyridazin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloropyridazin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the ester group allows the compound to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(6-chloropyridazin-3-yl)acetate
- Methyl 2-(6-bromopyridazin-3-yl)acetate
- Methyl 2-(6-fluoropyridazin-3-yl)acetate
Uniqueness
Methyl 2-(6-chloropyridazin-3-yl)acetate is unique due to the specific positioning of the chlorine atom and the ester group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with different halogen atoms, the chlorine derivative often exhibits enhanced stability and selectivity in various reactions .
Biological Activity
Methyl 2-(6-chloropyridazin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with a chlorine atom, which is known to influence its biological activity. The ester functional group contributes to its solubility and reactivity, making it a suitable candidate for further chemical modifications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown effectiveness against:
- Breast Cancer (MCF-7 Cell Line) : IC50 of 15 µM
- Lung Cancer (A549 Cell Line) : IC50 of 12 µM
- Colorectal Cancer (HT-29 Cell Line) : IC50 of 18 µM
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases .
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways, thereby influencing cellular responses to external stimuli.
- DNA Interaction : Preliminary studies suggest that the compound may interact with DNA, potentially disrupting replication and transcription processes .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyridazine derivatives, this compound was identified as one of the most potent compounds against Staphylococcus aureus. The study utilized disk diffusion methods to evaluate the antibacterial activity, confirming its potential as a therapeutic agent .
Case Study 2: Anticancer Mechanisms
A recent investigation into the anticancer mechanisms revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells. This oxidative stress was associated with apoptosis induction, suggesting a promising avenue for further research into its use as an anticancer drug .
Properties
Molecular Formula |
C7H7ClN2O2 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
methyl 2-(6-chloropyridazin-3-yl)acetate |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-5-2-3-6(8)10-9-5/h2-3H,4H2,1H3 |
InChI Key |
IBYLBZQPOACLJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
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